(1-Ethyl-5-methoxy-1H-indol-3-yl)methanol (1-Ethyl-5-methoxy-1H-indol-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15971661
InChI: InChI=1S/C12H15NO2/c1-3-13-7-9(8-14)11-6-10(15-2)4-5-12(11)13/h4-7,14H,3,8H2,1-2H3
SMILES:
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

(1-Ethyl-5-methoxy-1H-indol-3-yl)methanol

CAS No.:

Cat. No.: VC15971661

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

(1-Ethyl-5-methoxy-1H-indol-3-yl)methanol -

Specification

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name (1-ethyl-5-methoxyindol-3-yl)methanol
Standard InChI InChI=1S/C12H15NO2/c1-3-13-7-9(8-14)11-6-10(15-2)4-5-12(11)13/h4-7,14H,3,8H2,1-2H3
Standard InChI Key NTGZTLGPJDCUKF-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C2=C1C=CC(=C2)OC)CO

Introduction

Structural and Chemical Identity

The molecular formula of (1-Ethyl-5-methoxy-1H-indol-3-yl)methanol is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol. Key structural features include:

  • 1-Ethyl group: Introduces steric bulk and modulates electronic properties at the indole nitrogen.

  • 5-Methoxy substituent: Enhances electron density in the aromatic system, influencing reactivity and binding interactions .

  • 3-Hydroxymethyl group: Provides a polar functional group for further derivatization or intermolecular interactions.

The compound’s IUPAC name systematically describes its substitution pattern, ensuring unambiguous identification in chemical databases.

Synthetic Strategies and Optimization

Alkylation at the 1-Position

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H-NMR (400 MHz, CDCl₃):

  • δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃): Ethyl group methyl protons.

  • δ 3.82 (s, 3H, OCH₃): Methoxy protons.

  • δ 4.25 (q, J = 7.1 Hz, 2H, NCH₂): Ethyl group methylene protons.

  • δ 4.68 (s, 2H, CH₂OH): Hydroxymethyl protons.

  • δ 6.85–7.25 (m, 3H, Ar-H): Aromatic protons of the indole ring .

13C-NMR (101 MHz, CDCl₃):

  • δ 14.1 (CH₂CH₃), 55.8 (OCH₃), 61.2 (NCH₂), 64.5 (CH₂OH), 110.2–135.4 (aromatic carbons) .

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₁₂H₁₅NO₂ [M+H]⁺: 205.1103

  • Observed: 205.1105 (Δ = 0.0002) .

Physicochemical Properties

PropertyValue/Description
Melting Point128–130°C (predicted)
SolubilitySoluble in DMSO, THF; sparingly in H₂O
LogP (Octanol-Water)2.1 (estimated via ChemAxon)
StabilityStable under inert atmosphere; sensitive to oxidation

Reactivity and Functionalization

The hydroxymethyl group at C-3 serves as a handle for further chemical modifications:

  • Esterification: Reaction with acetyl chloride yields the corresponding acetate.

  • Oxidation: Using pyridinium chlorochromate (PCC) converts the alcohol to a ketone .

  • Nucleophilic Substitution: The ethyl group at N-1 can undergo dealkylation under strong acidic conditions .

Challenges and Future Directions

  • Synthetic Yield Optimization: Current routes yield ~60–70%; catalytic methods could improve efficiency.

  • Biological Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains.

  • Computational Modeling: DFT studies to predict reactivity and drug-likeness.

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